molecular formula C30H20N8Na2O12S2 B1490543 Acid Brown 354 CAS No. 71799-43-4

Acid Brown 354

Cat. No.: B1490543
CAS No.: 71799-43-4
M. Wt: 794.6 g/mol
InChI Key: GYVPMHHWPSYINH-UHFFFAOYSA-L
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Description

Acid Brown 354 is a useful research compound. Its molecular formula is C30H20N8Na2O12S2 and its molecular weight is 794.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Acid Brown 354 is primarily targeted for the removal of wastewater contaminants. It is particularly effective in adsorbing dyes, which are common pollutants in industrial wastewater . These dyes can be toxic, carcinogenic, and cause skin and eye irritation . The primary target of this compound is therefore the reduction of these harmful substances in wastewater to improve water quality and safety .

Mode of Action

The mode of action of this compound involves adsorption, a process where certain molecules are attracted to and accumulate on the surface of a material . In this case, this compound is adsorbed onto aminized cellulose acetate nanofibers . The bond between the dye and the adsorbent is strong, as indicated by the Freundlich model of adsorption isotherm with a correlation coefficient of 0.988 . This strong bond ensures the effective removal of the dye from the aqueous solution .

Biochemical Pathways

The dye molecules are attracted to and accumulate on the surface of the adsorbent, without any biochemical reactions or transformations .

Result of Action

The result of the action of this compound is the effective removal of dye from aqueous solutions. The removal efficiency of the dye declines by increasing the values of all parameters, including adsorbent dosage, pH, temperature, and initial concentration of dye . Maximum removal of dye is achieved in the presence of 0.1 g adsorbent, a pH of 2, and 10 mg/L of initial dye concentration at a temperature of 25 °C .

Action Environment

The action of this compound is influenced by several environmental factors. The pH, temperature, and initial concentration of dye all affect the adsorption capacity of this compound . The optimal conditions for maximum dye removal are a pH of 2, a temperature of 25 °C, and an initial dye concentration of 10 mg/L . These conditions suggest that this compound is most effective in acidic environments and at moderate temperatures .

Properties

IUPAC Name

disodium;2-[4-[[2,4-dihydroxy-3-[[4-(4-nitro-2-sulfonatoanilino)phenyl]diazenyl]phenyl]diazenyl]anilino]-5-nitrobenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H22N8O12S2.2Na/c39-26-14-13-25(35-33-19-5-1-17(2-6-19)31-23-11-9-21(37(41)42)15-27(23)51(45,46)47)30(40)29(26)36-34-20-7-3-18(4-8-20)32-24-12-10-22(38(43)44)16-28(24)52(48,49)50;;/h1-16,31-32,39-40H,(H,45,46,47)(H,48,49,50);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYVPMHHWPSYINH-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)[O-])N=NC3=C(C(=C(C=C3)O)N=NC4=CC=C(C=C4)NC5=C(C=C(C=C5)[N+](=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H20N8Na2O12S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301025977
Record name C.I. Acid Brown 354
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301025977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

794.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71799-43-4
Record name Disodium 2,2'-((2,4-dihydroxy-1,3-phenylene)bis(azo-4,1-phenyleneimino))bis(5-nitrobenzenesulphonate)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071799434
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name C.I. Acid Brown 354
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301025977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Disodium 2,2'-[(2,4-dihydroxy-1,3-phenylene)bis(azo-4,1-phenyleneimino)]bis(5-nitrobenzenesulphonate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.069.095
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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